molecular formula C5H8ClNO B2666410 N-(2-chloroethyl)prop-2-enamide CAS No. 44653-15-8

N-(2-chloroethyl)prop-2-enamide

Cat. No. B2666410
CAS RN: 44653-15-8
M. Wt: 133.58
InChI Key: WSLOZQLOMMLGPY-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)prop-2-enamide, also known as CEP or beta-chloroethyl acrylamide, is an organic compound widely used in the field of chemistry and biology. It has a CAS number of 44653-15-8 .


Molecular Structure Analysis

The molecular formula of this compound is C5H8ClNO. The molecular weight is 133.58 . The InChI Code is 1S/C5H8ClNO/c1-2-5(8)7-4-3-6/h2H,1,3-4H2,(H,7,8) .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . .

Scientific Research Applications

Synthesis and Characterization

  • N-(2-chloroethyl)prop-2-enamide and its derivatives are synthesized and characterized using various analytical techniques. For example, the tripeptoid derivative N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized using a multicomponent Ugi reaction, characterized by elemental analysis, FTIR, NMR, and mass spectral data (Ganesh et al., 2016).

Structural and Chemical Analysis

  • Studies on molecules like N-Acryloyl glycinamide, a derivative of this compound, reveal its potential for radical polymerization to polymers with thermoresponsive behavior in aqueous solution. Crystallographic analysis provides insights into its molecular structure (Seuring et al., 2011).

Corrosion Inhibition

  • This compound derivatives have been explored as corrosion inhibitors for metals. For instance, derivatives like N-(2-chloroethyl)morpholine-4-carboxamide (NCMC) showed inhibitory effects on mild steel corrosion, with inhibition efficiencies increasing with concentration and temperature (Nnaji et al., 2017).

Synthetic Applications

  • Enamides, including this compound derivatives, are valuable in organic synthesis, offering multiple opportunities for the inclusion of nitrogen-based functionality into organic systems. Recent developments in enamide chemistry have expanded their utility in synthesizing biologically active molecules (Carbery, 2008).

Antiviral Activity

  • Certain derivatives like (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide have been identified as potent inhibitors of Zika virus replication, showing potential for development into antiviral treatments (Riva et al., 2021).

Antimalarial Activity

  • N-Phenyl-Substituted derivatives of this compound, synthesized through microwave-assisted methods, have demonstrated significant antimalarial activity, highlighting their potential in developing new antimalarial therapies (Kos et al., 2022).

Biological Activity and ADMET-Related Properties

  • Studies on 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, which are structurally related to this compound, reveal a broad spectrum of antibacterial efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Strharsky et al., 2022).

Safety and Hazards

The safety information available indicates that N-(2-chloroethyl)prop-2-enamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-(2-chloroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-2-5(8)7-4-3-6/h2H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLOZQLOMMLGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

44653-15-8
Record name N-(2-chloroethyl)prop-2-enamide
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